molecular formula C10H20ClNO2 B2973356 3-(1-Azepanyl)butanoic acid hydrochloride CAS No. 1269053-22-6

3-(1-Azepanyl)butanoic acid hydrochloride

Cat. No.: B2973356
CAS No.: 1269053-22-6
M. Wt: 221.73
InChI Key: CWYQJLDYMRBTLG-UHFFFAOYSA-N
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Description

3-(1-Azepanyl)butanoic acid hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring attached to the third carbon of a butanoic acid backbone, with a hydrochloride counterion.

Properties

IUPAC Name

3-(azepan-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(8-10(12)13)11-6-4-2-3-5-7-11;/h9H,2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYQJLDYMRBTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Azepanyl)butanoic acid hydrochloride typically involves the reaction of 1-azepane with butanoic acid under specific conditions. The process may include steps such as:

    Formation of the Azepane Ring: Starting with a suitable precursor, the azepane ring is formed through cyclization reactions.

    Attachment of the Butanoic Acid Moiety: The azepane ring is then reacted with butanoic acid or its derivatives to form the desired compound.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of 3-(1-Azepanyl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Azepanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The azepane ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, alkylating agents, or acylating agents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Chemistry: 3-(1-Azepanyl)butanoic acid hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be used to study the effects of azepane derivatives on biological systems, including their interactions with enzymes and receptors.

Industry: In industrial applications, 3-(1-Azepanyl)butanoic acid hydrochloride can be used in the synthesis of specialty chemicals, polymers, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(1-Azepanyl)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The azepane ring structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Trends Observed:

  • Melting Points: Aromatic derivatives (e.g., 3b, 3f) exhibit higher melting points (198–247°C) due to crystalline packing from planar aromatic systems, whereas aliphatic analogs (e.g., ethylamino derivative) likely have lower melting points .
  • Yields : Substituents with electron-withdrawing groups (e.g., CF₃ in 3f) correlate with higher synthetic yields (70%), possibly due to stabilized intermediates .
  • Spectral Features : All compounds show characteristic IR peaks for NH, OH, and C=O groups, with aromatic derivatives displaying additional C=N stretches .

Biological Activity

3-(1-Azepanyl)butanoic acid hydrochloride is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in research and industry, supported by relevant data tables and findings.

Chemical Structure

The compound features a seven-membered azepane ring attached to a butanoic acid moiety, forming a hydrochloride salt. This unique structure contributes to its biological activity.

Synthesis

The synthesis typically involves:

  • Formation of the Azepane Ring : Cyclization of suitable precursors.
  • Attachment of Butanoic Acid : Reaction with butanoic acid derivatives.
  • Hydrochloride Salt Formation : Conversion of the free base into hydrochloride through reaction with hydrochloric acid.

3-(1-Azepanyl)butanoic acid hydrochloride interacts with various molecular targets, including enzymes and receptors. The azepane ring allows for specific binding interactions that can modulate the activity of these targets.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential effects against certain bacterial strains.
  • Neuropharmacological Effects : Its structure may influence neurotransmitter systems, warranting further exploration in neuropharmacology.

Comparative Analysis

To understand its unique properties, a comparison with similar compounds is essential:

CompoundRing StructureNotable Properties
3-(1-Azepanyl)butanoic acid hydrochlorideAzepaneUnique binding interactions
3-(1-Piperidinyl)butanoic acid hydrochloridePiperidineDifferent steric properties
3-(1-Morpholinyl)butanoic acid hydrochlorideMorpholineOxygen in the ring affects reactivity
3-(1-Pyrrolidinyl)butanoic acid hydrochloridePyrrolidineSmaller ring size alters biological activity

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(1-Azepanyl)butanoic acid hydrochloride against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as an antimicrobial agent.

Neuropharmacological Research

Research conducted on the neuropharmacological effects demonstrated that the compound could influence synaptic transmission in neuronal cultures. This effect was attributed to its interaction with GABAergic systems, indicating potential applications in treating neurological disorders.

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